Cas no 878204-73-0 (Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)-)

Benzenemethanol, 2,6-difluoro-α-(trifluoromethyl)- is a fluorinated aromatic alcohol with a unique structural configuration, featuring both difluoro and trifluoromethyl substituents. This compound is of significant interest in synthetic organic chemistry due to its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution and cross-coupling reactions. The presence of multiple fluorine atoms also contributes to increased stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. Its precise steric and electronic profile allows for tailored modifications in complex molecule synthesis. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal performance in specialized chemical processes.
Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- structure
878204-73-0 structure
Product name:Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)-
CAS No:878204-73-0
MF:C8H5F5O
MW:212.12
MDL:MFCD16067882
CID:5520390
PubChem ID:59739613

Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)-
    • 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-ol
    • 2,6-Difluoro-alpha-(trifluoromethyl)benzyl Alcohol
    • 878204-73-0
    • E86276
    • 2,6-Difluoro-alpha-(trifluoromethyl)benzylAlcohol
    • 1-(2,6-difluoro-phenyl)-2,2,2-trifluoroethanol
    • 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanol
    • SCHEMBL3162166
    • EN300-1932411
    • CS-0352348
    • SY250154
    • AKOS010909560
    • MFCD16067882
    • MDL: MFCD16067882
    • Inchi: 1S/C8H5F5O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H
    • InChI Key: RSGKVSXJCHRZMA-UHFFFAOYSA-N
    • SMILES: C(C1C(=CC=CC=1F)F)(O)C(F)(F)F

Computed Properties

  • Exact Mass: 212.02605559g/mol
  • Monoisotopic Mass: 212.02605559g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D779253-5g
2,6-Difluoro-alpha-(trifluoromethyl)benzyl Alcohol
878204-73-0 95%
5g
$1035 2023-05-11
Enamine
EN300-1932411-0.05g
1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
878204-73-0 95%
0.05g
$168.0 2023-09-17
Enamine
EN300-1932411-1.0g
1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
878204-73-0 95%
1g
$728.0 2023-06-02
Enamine
EN300-1932411-10.0g
1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
878204-73-0 95%
10g
$3131.0 2023-06-02
Enamine
EN300-1932411-2.5g
1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
878204-73-0 95%
2.5g
$1428.0 2023-09-17
Enamine
EN300-1932411-0.5g
1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
878204-73-0 95%
0.5g
$569.0 2023-09-17
Enamine
EN300-1932411-10g
1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
878204-73-0 95%
10g
$3131.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423018-250mg
1-(2,6-Difluorophenyl)-2,2,2-trifluoroethan-1-ol
878204-73-0 98%
250mg
¥1108.00 2024-04-27
A2B Chem LLC
BA57114-100mg
2,6-Difluoro-alpha-(trifluoromethyl)benzylAlcohol
878204-73-0 98%
100mg
$52.00 2024-04-19
A2B Chem LLC
BA57114-5g
2,6-Difluoro-alpha-(trifluoromethyl)benzylAlcohol
878204-73-0 95%
5g
$1430.00 2024-04-19

Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- Related Literature

Additional information on Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)-

Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- (CAS No. 878204-73-0): A Comprehensive Overview

Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)-, identified by its CAS number 878204-73-0, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- consists of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, and an α-trifluoromethyl group attached to the hydroxymethyl side chain. This specific arrangement imparts distinct electronic and steric properties to the molecule, enhancing its potential utility in synthetic chemistry and drug design.

In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The presence of both fluorine and trifluoromethyl groups in Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- makes it an attractive scaffold for medicinal chemists seeking to develop next-generation drugs. These substituents not only modulate the electronic distribution of the molecule but also influence its solubility and pharmacokinetic profile.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. The fluorine atoms and trifluoromethyl group in Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- can improve the interactions with the active site of kinases, leading to more potent and selective inhibitors. Recent studies have demonstrated that fluorinated analogs of known kinase inhibitors exhibit improved pharmacological properties, making this compound a promising candidate for further investigation.

Furthermore, the compound's structural features make it suitable for use as an intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization at various positions on the benzene ring and the side chain, enabling chemists to tailor its properties for specific applications. This versatility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.

The synthesis of Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- presents unique challenges due to the sensitivity of the fluorinated groups. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as metal-catalyzed cross-coupling reactions and fluorochemical transformations have been instrumental in facilitating its synthesis. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring a more sustainable approach to producing fluorinated compounds.

The pharmacological potential of Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- extends beyond kinase inhibition. Research has also explored its utility as a building block for developing antiviral and antibacterial agents. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can enhance interactions with biological targets such as viral proteases or bacterial enzymes. This has led to several innovative strategies for combating drug-resistant pathogens.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Fluorinated aromatic alcohols like Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- can be used to develop advanced polymers with enhanced thermal stability and chemical resistance. These properties make them suitable for use in high-performance coatings and electronic materials where durability is paramount.

The future direction of research on Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)- is likely to focus on expanding its applications into new therapeutic areas. The growing understanding of disease mechanisms at a molecular level provides numerous opportunities for developing targeted therapies using fluorinated compounds. Additionally, computational methods such as molecular modeling and virtual screening are being increasingly employed to identify new derivatives with improved pharmacological profiles.

In conclusion, Benzenemethanol, 2,6-difluoro-a-(trifluoromethyl)-, CAS no. 878204-73-0, is a multifaceted compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features make it a valuable tool for drug discovery and material science applications. As research continues to uncover new uses for this compound,its importance is expected to grow,driving innovation in both academic and industrial settings.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.